6-amino-7-Benzothiazolecarbonitrile

Catalog No.
S14476453
CAS No.
M.F
C8H5N3S
M. Wt
175.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-amino-7-Benzothiazolecarbonitrile

Product Name

6-amino-7-Benzothiazolecarbonitrile

IUPAC Name

6-amino-1,3-benzothiazole-7-carbonitrile

Molecular Formula

C8H5N3S

Molecular Weight

175.21 g/mol

InChI

InChI=1S/C8H5N3S/c9-3-5-6(10)1-2-7-8(5)12-4-11-7/h1-2,4H,10H2

InChI Key

QEMNKQSSPKQUHL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1N)C#N)SC=N2

6-Amino-7-benzothiazolecarbonitrile, also known as 6-amino-2-cyanobenzothiazole, is a heterocyclic compound characterized by the presence of an amino group and a cyano group attached to a benzothiazole ring. This compound has a molecular formula of C8H5N3SC_8H_5N_3S and is notable for its polar nature due to the combination of electron-donating (amine) and electron-withdrawing (cyano) groups. The structural configuration enhances its reactivity, making it a versatile building block in various chemical syntheses and applications in biological research.

Due to its functional groups:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, enabling substitution reactions with electrophiles.
  • Cyclization Reactions: It can undergo cyclization to form more complex structures.
  • Oxidation and Reduction: The compound can be oxidized to form sulfoxides or sulfones, while reduction can yield amines or other derivatives.
  • Reactivity with Electrophiles: The cyano group can react with various electrophiles, facilitating the formation of diverse derivatives.

These reactions contribute to the compound's utility in synthesizing biologically active molecules and other chemical entities.

6-Amino-7-benzothiazolecarbonitrile exhibits significant biological activity, particularly in antimicrobial and anticancer research. Studies indicate that benzothiazole derivatives, including this compound, can interact with bacterial cells and plasmid DNA, leading to:

  • Antibacterial Activity: Compounds in this class have been shown to disrupt bacterial cell membranes and interfere with DNA replication.
  • Anticancer Properties: The compound has demonstrated the ability to induce apoptosis in cancer cell lines, potentially through mechanisms involving cell cycle arrest and DNA interaction.

These biological effects make 6-amino-7-benzothiazolecarbonitrile a candidate for further pharmacological exploration.

The synthesis of 6-amino-7-benzothiazolecarbonitrile can be achieved through several methods:

  • Reaction with Formamide: A common synthesis route involves reacting 2-aminobenzenethiol with formamide in the presence of phosphoryl chloride as a dehydrating agent:
    C6H5NH2+H2NCS+POCl3C8H5N3S+POCl2+HCl\text{C}_6\text{H}_5\text{NH}_2+\text{H}_2\text{NCS}+\text{POCl}_3\rightarrow \text{C}_8\text{H}_5\text{N}_3\text{S}+\text{POCl}_2+\text{HCl}
  • Trifluoroacetic Acid Treatment: Another method involves treating protected derivatives with trifluoroacetic acid to remove protecting groups and yield the desired compound .

These methods highlight the compound's accessibility for further functionalization and application in various fields.

6-Amino-7-benzothiazolecarbonitrile serves as a crucial building block in several applications:

  • Bioluminescence Imaging: It is utilized in synthesizing luciferins for bioluminescent imaging, enhancing visualization techniques in biological research.
  • Bioorthogonal Reactions: The compound's reactive groups facilitate bioorthogonal ligations, allowing for precise protein labeling and immobilization.
  • Pharmaceutical Development: Its biological properties make it a candidate for developing new antimicrobial and anticancer agents.

These applications underscore the compound's significance in both academic research and potential therapeutic developments.

Research into the interactions of 6-amino-7-benzothiazolecarbonitrile reveals its capacity to engage with various biological targets:

  • DNA Binding: The compound's structure allows it to bind effectively with DNA, influencing replication processes in bacterial cells.
  • Protein Labeling: Its use in bioorthogonal reactions enables site-specific labeling of proteins, which is critical for studying protein functions and interactions .

These interaction studies are essential for understanding the compound's mechanisms of action and potential therapeutic uses.

Similar Compounds: Comparison

Several compounds share structural similarities with 6-amino-7-benzothiazolecarbonitrile. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
5-BenzothiazolecarbonitrileBenzothiazole ring with cyano groupExhibits distinct reactivity patterns
BenzothiazoleSimple benzothiazole structureLacks amino group; primarily used for basic research
2-AminobenzothiazoleAmino group at different positionFocused on different biological activities

The uniqueness of 6-amino-7-benzothiazolecarbonitrile lies in its specific combination of functional groups that enhance its reactivity and biological activity compared to these similar compounds.

XLogP3

2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

175.02041835 g/mol

Monoisotopic Mass

175.02041835 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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